molecular formula C11H11N B1656810 Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile CAS No. 54322-67-7

Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile

Cat. No.: B1656810
CAS No.: 54322-67-7
M. Wt: 157.21
InChI Key: PIGHKMGUJVDMEM-MNOVXSKESA-N
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Description

Introduction to Rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetonitrile

Structural Overview and IUPAC Nomenclature

This compound belongs to the class of nitrile-substituted cyclopropanes. Its molecular formula is C₁₁H₁₁N , with a molecular weight of 157.21 g/mol . The IUPAC name, 2-[(1S,2R)-2-phenylcyclopropyl]acetonitrile , reflects the stereochemical configuration at the cyclopropane ring’s chiral centers (C1 and C2) and the acetonitrile substituent .

Key Structural Features:
  • Cyclopropane Core : A three-membered carbocycle with two adjacent chiral centers (C1 and C2).
  • Phenyl Group : Attached to C2, contributing aromatic π-system interactions.
  • Acetonitrile Moiety : A nitrile (-C≡N) group at C1, enhancing electrophilic reactivity.
Property Value Source
CAS Number 1821769-92-9 / 54322-67-7
SMILES N#CC[C@H]1[C@H](C2=CC=CC=C2)C1
InChI Key PIGHKMGUJVDMEM-MNOVXSKESA-N
Molecular Formula C₁₁H₁₁N

The racemic designation ("Rac-") indicates an equal mixture of (1R,2S) and (1S,2R) enantiomers, which is critical for understanding its synthetic utility .

Historical Context in Cyclopropane Derivative Research

Cyclopropane derivatives have been studied since the 19th century, with August Freund’s 1881 synthesis of cyclopropane marking a foundational milestone . The introduction of functional groups, such as nitriles, into cyclopropanes emerged as a key area in the 20th century, driven by their applications in medicinal chemistry and materials science .

  • Early Syntheses : Cyclopropanation methods like the Simmons–Smith reaction and transition metal-catalyzed carbene insertions enabled access to functionalized derivatives .
  • Nitrile-Substituted Cyclopropanes : The Kulinkovich reaction, which uses Grignard reagents to generate cyclopropanes from nitriles and alkenes, became a pivotal synthetic route . For example, stereospecific cyclopropanation of α-bromoacrylonitriles with 2-arylacetonitriles yields dinitrile-substituted cyclopropanes .
  • Donor-Acceptor Cyclopropanes (DACs) : Rac-2 derivatives align with DAC frameworks, where electron-withdrawing (nitrile) and donating (phenyl) groups stabilize ring-opening reactions for complex molecule synthesis .

Significance of Stereochemical Configuration in Rac-2 Derivatives

The stereochemistry of cyclopropane derivatives profoundly influences their reactivity and biological activity. For this compound, the (1R,2S) configuration determines spatial interactions in synthetic pathways:

  • Stereospecific Reactions :

    • Intramolecular cyclopropanations often retain alkene geometry, as seen in similar nitrile systems .
    • Substituents on the cyclopropane ring (e.g., phenyl vs. nitrile) dictate transition-state sterics, favoring products where bulky groups occupy trans positions .
  • Racemic vs. Enantiopure Forms :

    • Racemic mixtures are common in early-stage drug discovery due to synthetic accessibility .
    • Enantiopure forms (e.g., (1R,2S) vs. (1S,2R)) may exhibit divergent binding affinities, as demonstrated in opioid receptor studies with cyclopropane-containing ligands .
Example: Stereochemical Influence on Reactivity

In base-promoted cyclopropanation of 2-arylacetonitriles, the cis isomer (nitriles on the same face) predominates due to reduced steric clash during ring closure . For Rac-2 derivatives, this preference underscores the need for precise stereochemical control in synthesis.

Properties

IUPAC Name

2-[(1S,2R)-2-phenylcyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGHKMGUJVDMEM-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255980
Record name rel-(1R,2S)-2-Phenylcyclopropaneacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54322-67-7
Record name rel-(1R,2S)-2-Phenylcyclopropaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54322-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-Phenylcyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The Corey–Chaykovsky reaction, a cornerstone in cyclopropane synthesis, employs sulfoxonium or sulfonium ylides to facilitate [2+1] cycloadditions with alkenes. For rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile, this method utilizes diethyl (cyanomethyl)phosphonate (2 ) as the ylide precursor. Deprotonation of 2 with a strong base (e.g., NaH or KHMDS) generates a nucleophilic ylide, which reacts with styrene to form the cyclopropane ring (Figure 1). The trans-configuration of substituents arises from the suprafacial addition of the ylide to the alkene, consistent with the stereochemical outcomes observed in analogous systems.

Reaction Scheme

  • Ylide Generation :
    $$ \text{Diethyl (cyanomethyl)phosphonate} + \text{NaH} \rightarrow \text{Ylide} $$
  • Cycloaddition :
    $$ \text{Ylide} + \text{Styrene} \rightarrow \text{this compound} $$

Optimization and Yield

Key parameters influencing yield include solvent polarity, base strength, and reaction temperature. Anhydrous tetrahydrofuran (THF) at 0°C to room temperature maximizes ylide stability while minimizing side reactions such as ylide dimerization. Isolation of the product via column chromatography (silica gel, ethyl acetate/hexane) typically affords yields of 60–70%, as corroborated by analogous cyclopropanation reactions.

Bromoacetonitrile-Mediated Cyclopropanation

Alkene Activation and Cyclization

Adapted from the synthesis of pyrimidinyl cyclopropanes, this method employs bromoacetonitrile and styrene under basic conditions. Cesium carbonate (Cs₂CO₃) deprotonates bromoacetonitrile, generating a carbanion that undergoes nucleophilic attack on the styrene double bond, culminating in cyclopropane ring closure (Figure 2). The racemic product forms due to the non-chiral nature of the starting materials and the planar transition state during ring closure.

Reaction Scheme

  • Deprotonation :
    $$ \text{Bromoacetonitrile} + \text{Cs}2\text{CO}3 \rightarrow \text{Carbanion} $$
  • Cyclization :
    $$ \text{Carbanion} + \text{Styrene} \rightarrow \text{this compound} $$

Reaction Conditions and Scalability

Conducted in anhydrous acetonitrile at 80°C, this method achieves moderate yields (55–60%). The use of Cs₂CO₃ ensures efficient deprotonation while minimizing elimination byproducts. Purification via recrystallization (ethyl acetate/hexane) enhances enantiomeric purity, though the racemic mixture remains inherent to the mechanism.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Method Yield Reaction Time Stereochemical Control
Corey–Chaykovsky 60–70% 12–24 h Trans-selectivity
Bromoacetonitrile 55–60% 6–8 h Racemic

The Corey–Chaykovsky method offers superior yields and trans-diastereoselectivity, making it preferable for applications requiring defined stereochemistry. Conversely, the bromoacetonitrile route provides faster reaction times and simpler workup, ideal for large-scale synthesis despite lower yields.

Limitations and Side Reactions

  • Corey–Chaykovsky : Moisture-sensitive ylide precursors necessitate anhydrous conditions, complicating scalability.
  • Bromoacetonitrile : Competing elimination pathways (e.g., Hofmann elimination) reduce efficiency, necessitating excess styrene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Cyclopropane protons appear as multiplet signals at δ 1.2–1.8 ppm, while the acetonitrile CH₂ group resonates as a triplet (δ 2.6–2.9 ppm, J = 8.0 Hz). Aromatic protons from the phenyl group exhibit signals at δ 7.2–7.4 ppm.
  • ¹³C NMR : The nitrile carbon appears at δ 118–120 ppm, with cyclopropane carbons at δ 18–22 ppm.

Mass Spectrometry

Electrospray ionization (ESI) spectra display a molecular ion peak at m/z 184.1 [M + H]⁺, consistent with the molecular formula C₁₁H₁₁N.

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Properties

The synthesis of Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile typically involves cyclopropanation reactions using styrene derivatives. This method requires careful selection of substrates to achieve the desired enantiomeric purity, which is crucial for its biological activity.

Chemical Properties:

  • Molecular Formula: C11H11N
  • Molecular Weight: 157.21 g/mol
  • CAS Number: 54322-67-7

The stereochemical configuration of this compound significantly influences its reactivity and interaction with biological targets, making it a valuable subject in drug development and material science .

Scientific Research Applications

This compound has been investigated for various applications:

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural properties. It is particularly relevant in the development of drugs targeting specific receptors or enzymes. For instance, its interactions with atypical protein kinases have been studied to evaluate its efficacy as an inhibitor in cancer therapies .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions enhances its utility in creating novel compounds with potential therapeutic effects .

Material Science

Research has also explored the use of this compound in material science, particularly in developing new polymers or materials with unique properties. The incorporation of cyclopropane structures can impart desirable mechanical and thermal characteristics to materials.

Case Study 1: Inhibition of Atypical Protein Kinases

A study demonstrated that this compound acts as an effective inhibitor of atypical protein kinases involved in cancer cell proliferation. The compound was tested against various cancer cell lines, showing significant reduction in cell viability at specific concentrations .

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers utilized this compound as a precursor for synthesizing a series of novel anticancer agents. The derivatives exhibited enhanced activity against tumor cells compared to traditional chemotherapeutics, suggesting a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and nitrile group are key functional groups that participate in binding and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Functional Group Variations: Nitrile vs. Carboxylic Acid

A direct analog, rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetic acid (), replaces the nitrile group with a carboxylic acid (-COOH). Key differences include:

Property Rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetonitrile Rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetic acid
Functional Group -CN -COOH
Reactivity Hydrolyzes to amides/acids; participates in Strecker synthesis Forms salts/esters; undergoes decarboxylation
Solubility Moderate in polar aprotic solvents High in polar protic solvents (e.g., water)
Applications Intermediate for APIs, agrochemicals Direct use in metal-organic frameworks, drug conjugates

The nitrile derivative offers superior stability under acidic conditions compared to the carboxylic acid, making it preferable for multi-step syntheses. However, the carboxylic acid’s ionic character enhances bioavailability in pharmaceutical formulations .

Cyclopropane-Containing Pharmaceuticals

The compound in , [4-(methoxymethyl)-4-([(1R,2S)-2-phenylcyclopropyl]amino)methyl]piperidin-1-yl}methyl}cyclobutanecarboxylic acid tosylate, shares the (1R,2S)-2-phenylcyclopropyl motif. Unlike this compound, this molecule incorporates the cyclopropylamine group into a piperidine scaffold, enabling LSD1 inhibition for cancer therapy. The acetonitrile variant could serve as a precursor for introducing the cyclopropylamine moiety via nitrile reduction .

Beta-Lactam Antibiotics ()

Compounds like (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () are structurally distinct but highlight the versatility of strained rings (e.g., bicyclic beta-lactams). While this compound lacks antibiotic activity, both classes exploit ring strain for molecular targeting—cyclopropanes for receptor binding and beta-lactams for penicillin-binding protein inhibition .

Research and Industrial Considerations

  • Synthetic Accessibility : The high cost of rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetic acid (€2,924.00/500mg, ) suggests that cyclopropanation and resolution steps are resource-intensive. The acetonitrile variant may offer cost advantages if its synthesis bypasses racemization-prone steps.
  • Biological Relevance : Cyclopropane rings are common in protease inhibitors and kinase modulators. The nitrile group’s metabolic resistance could prolong half-life compared to ester or amide analogs.

Biological Activity

Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C11H11N
  • Molecular Weight: 157.21 g/mol
  • CAS Number: 54322-67-7

This compound has been studied for its interaction with various biological targets. It is known to exhibit activity against specific kinases and receptors, which are crucial in cellular signaling pathways.

Inhibition of Kinases

Research indicates that this compound may inhibit certain kinases involved in cancer progression. For instance, it has been noted to affect the AKT signaling pathway, which is often dysregulated in tumor cells. Inhibiting AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Target Effect Reference
AKT InhibitionAKT KinaseDecreased cell proliferation
Antitumor ActivityVarious cancer cell linesInduction of apoptosis
Interaction with ReceptorsSpecific G-protein coupled receptorsModulation of signaling pathways

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested on several cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another research investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found that this compound could reduce oxidative stress markers and improve neuronal survival in vitro, suggesting its potential application in treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclopropane ring formation and nitrile functionalization. A representative method includes:

  • Cyclopropanation : Using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C to generate the cyclopropane core .
  • Nitrile Introduction : Acetonitrile is employed as a solvent or reagent in coupling reactions, with triethylamine (TEA) as a base for deprotonation . Optimization Tips : Control reaction temperature (e.g., 0–60°C), use anhydrous solvents, and monitor intermediates via TLC .

Q. How can purification challenges (e.g., diastereomer separation) be addressed for this compound?

  • Column Chromatography : Use silica gel with gradients like petroleum ether:EtOAc (10:1) to resolve diastereomers .
  • Crystallization : Adjust solvent polarity (e.g., acetonitrile-water mixtures) to isolate high-purity crystals .
  • Analytical Monitoring : Confirm stereochemical purity via chiral HPLC or NMR (e.g., NOE experiments) .

Advanced Research Questions

Q. What are the stereochemical implications of the (1R,2S)-cyclopropyl configuration in modulating biological activity?

The strained cyclopropane ring introduces rigidity, influencing binding to targets like LSD1 (lysine-specific demethylase 1). The (1R,2S) configuration enhances diastereoselectivity in enzyme inhibition, as seen in structurally related LSD1 inhibitors (e.g., Iadademstat) . Methodological Insight : Compare enantiomers in vitro using kinase assays or crystallography to map structure-activity relationships (SAR) .

Q. How do solvent and temperature affect the stability of this compound during storage?

  • Stability Data : Store at 0–6°C in anhydrous acetonitrile or CH₂Cl₂ to prevent hydrolysis of the nitrile group .
  • Degradation Pathways : Monitor for cyclopropane ring opening under acidic conditions (pH < 4) or elevated temperatures (>60°C) .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • NMR : ¹H/¹³C NMR to confirm cyclopropane geometry and nitrile integration (δ ~2.5 ppm for CH₂CN) .
  • HRMS : Validate molecular weight (C₁₀H₁₀N₂; exact mass 158.0845) .
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for multi-step syntheses: How to reconcile and improve reproducibility?

  • Case Study : Yields vary between 89% (room temperature, 7h) and lower yields (60°C, 22h) due to competing side reactions .
  • Resolution : Standardize reaction scales, use inert atmospheres, and pre-dry solvents to minimize variability .

Q. Conflicting biological activity data for cyclopropane-containing nitriles: How to design robust assays?

  • Context : Some studies report LSD1 inhibition, while others show no activity due to stereochemical impurities .
  • Solution : Validate compound purity (>98% by HPLC) and use isogenic cell lines (e.g., AML models) for consistent readouts .

Methodological Tables

Q. Table 1. Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclopropanationTFA, CH₂Cl₂, 0°C, 5h75%
Nitrile CouplingTEA, acetonitrile, 60°C, 6h89%

Q. Table 2. Stability Guidelines

ParameterOptimal RangeRisk Factors
Temperature0–6°C>25°C accelerates decomposition
SolventAnhydrous CH₃CNHydrolysis in H₂O

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile
Reactant of Route 2
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Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile

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